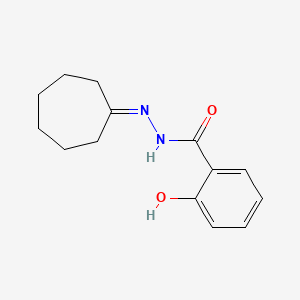
N-(cycloheptylideneamino)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cycloheptylideneamino)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cycloheptylideneamino group attached to a 2-hydroxybenzamide moiety
作用機序
Target of Action
N’-cycloheptylidene-2-hydroxybenzohydrazide, also known as NDH, is a multifunctional Schiff base fluorescence probe . It primarily targets Al³⁺, Zn²⁺, and La³⁺ ions , providing different colors and detection limits of 1.22 μM, 2.47 μM, and 2.94 μM, respectively . These ions play crucial roles in various biological processes. For instance, Zn²⁺ is essential for DNA synthesis, cell apoptosis, and neuronal signal transmission .
Mode of Action
NDH acts as an “off–on” logic gate fluorescence probe for its targets . The binding stoichiometry of NDH to Zn²⁺ is 2:1, but to other metal ions, it is 1:1 . This interaction is confirmed by Job’s plot, ¹H NMR, and ESI–MS .
Biochemical Pathways
For example, Zn²⁺ is involved in numerous biochemical pathways, including those related to DNA synthesis and cell apoptosis .
Result of Action
The primary result of NDH’s action is the detection of Al³⁺, Zn²⁺, and La³⁺ ions in real water samples and Hela cells . This detection is achieved through the change in fluorescence color, providing a convenient, low-cost, efficient, and real-time response .
生化学分析
Biochemical Properties
N’-cycloheptylidene-2-hydroxybenzohydrazide interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to exhibit biological activity towards cathepsin E and elastase of human neutrophils . The nature of these interactions is influenced by the compound’s molecular structure, particularly its ability to form hydrogen bonds .
Cellular Effects
The effects of N’-cycloheptylidene-2-hydroxybenzohydrazide on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and metabolic processes . For instance, it has been found to exhibit significant anti-nociceptive and anti-inflammatory activities .
Molecular Mechanism
At the molecular level, N’-cycloheptylidene-2-hydroxybenzohydrazide exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Computational studies have shown that it exhibits an affinity for cyclooxygenase-I/II (COX-I/II) target receptors .
Dosage Effects in Animal Models
The effects of N’-cycloheptylidene-2-hydroxybenzohydrazide vary with different dosages in animal models . At certain doses, it has been found to exhibit significant antipyretic, anti-inflammatory, and anti-nociceptive activities . The threshold effects and potential toxic or adverse effects at high doses need to be further studied.
Metabolic Pathways
N’-cycloheptylidene-2-hydroxybenzohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of N’-cycloheptylidene-2-hydroxybenzohydrazide within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
Factors such as targeting signals or post-translational modifications could direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cycloheptylideneamino)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(cycloheptylideneamino)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzamide moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The aromatic ring in the benzamide moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides, depending on the electrophile used.
科学的研究の応用
N-(cycloheptylideneamino)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- N-(cyclohexylideneamino)-2-hydroxybenzamide
- N-(cyclopentylideneamino)-2-hydroxybenzamide
- N-(cyclooctylideneamino)-2-hydroxybenzamide
Uniqueness
N-(cycloheptylideneamino)-2-hydroxybenzamide is unique due to its specific cycloheptylideneamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(cycloheptylideneamino)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-10-6-5-9-12(13)14(18)16-15-11-7-3-1-2-4-8-11/h5-6,9-10,17H,1-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEIQUBJRANOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=CC=C2O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5873990.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)
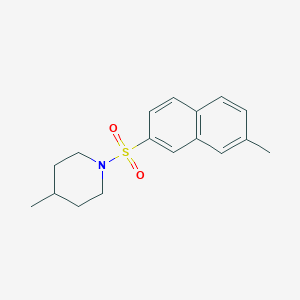
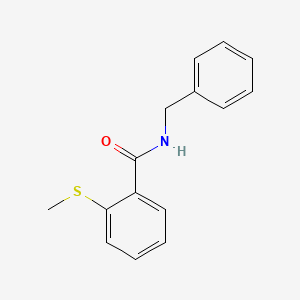
![4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)
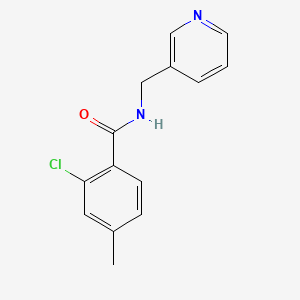
![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)
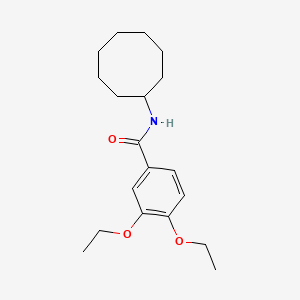
![1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLTHIOUREA](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)
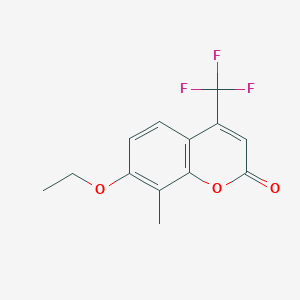
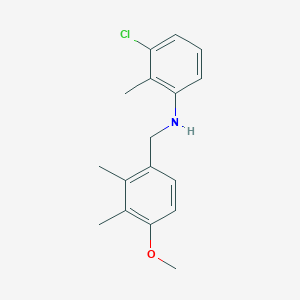
![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
